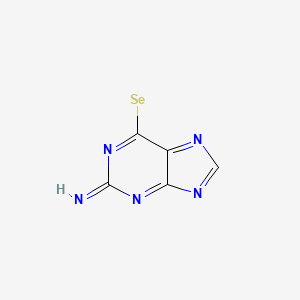

2-Amino-6H-purine-6-selenone

Description

Properties

Molecular Formula |

C5H2N5Se |

|---|---|

Molecular Weight |

211.07 g/mol |

InChI |

InChI=1S/C5H2N5Se/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,6H |

InChI Key |

FWAMAOZEBZAWPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=N)N=C(C2=N1)[Se] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 6h Purine 6 Selenone

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 2-Amino-6H-purine-6-selenone. By probing the characteristic vibrational modes of the molecule, these methods offer a molecular fingerprint. While specific experimental spectra for this exact compound are not widely published, analysis of related purine (B94841) structures allows for a detailed prediction of its key spectral features. nih.govnih.gov

The spectra are expected to be dominated by vibrations originating from the purine core, the amino substituent, and the carbon-selenium double bond. FT-IR and FT-Raman are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice versa, providing a more complete vibrational analysis. nih.gov

Key expected vibrational assignments for this compound are detailed below.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching (Amino) | 3400 - 3200 | Asymmetric and symmetric stretching of the -NH₂ group. Often appears as two distinct bands. |

| N-H Stretching (Ring) | 3200 - 2800 | Stretching of the N-H bonds within the purine imidazole (B134444) and pyrimidine (B1678525) rings. |

| C-H Stretching | 3100 - 3000 | Stretching vibration of the C8-H bond on the purine ring. |

| C=N, C=C Stretching | 1650 - 1500 | Ring stretching vibrations of the purine bicyclic system. |

| N-H Bending | 1650 - 1580 | In-plane bending (scissoring) of the amino group. |

| C=Se Stretching | 1100 - 1000 | Characteristic stretching vibration of the selenone group. The position can be influenced by hydrogen bonding. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ⁷⁷Se NMR)

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ⁷⁷Se NMR experiments provides a complete picture of the molecule's constitution and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, providing key information about the non-exchangeable and exchangeable protons. The C8-H proton of the purine ring would appear as a distinct singlet in the aromatic region. chemicalbook.com The protons of the amino group (-NH₂) and the ring N-H would appear as broader signals whose chemical shifts are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the purine ring. Due to the influence of the electronegative nitrogen and selenium atoms, the carbon signals are expected to appear over a wide range. The C6 carbon, directly bonded to the selenium atom, is anticipated to be significantly deshielded and appear at a high chemical shift (downfield). oregonstate.eduresearchgate.net The other purine carbons (C2, C4, C5, and C8) will have distinct chemical shifts reflecting their unique electronic environments within the heterocyclic system. libretexts.org

⁷⁷Se NMR Spectroscopy: With a natural abundance of 7.63% and a spin of ½, the ⁷⁷Se nucleus is a valuable probe for organoselenium compounds. huji.ac.ilnorthwestern.edu ⁷⁷Se NMR spectroscopy offers a very wide chemical shift range (over 2000 ppm), making it highly sensitive to the local electronic structure around the selenium atom. nih.govnih.gov For this compound, the ⁷⁷Se chemical shift would confirm the presence of the C=Se moiety. Furthermore, coupling between ⁷⁷Se and nearby ¹³C or ¹H nuclei (ⁿJ(⁷⁷Se,X)) could provide additional structural information, although these are often observed as satellite peaks due to the low natural abundance of ⁷⁷Se. huji.ac.il

Table 2: Predicted NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | C8-H | 7.5 - 8.5 | Singlet, characteristic of the purine C8 proton. |

| ¹H | N-H (Ring) | 11.0 - 13.0 | Broad singlet, position is solvent and concentration dependent. |

| ¹H | -NH₂ | 6.5 - 7.5 | Broad singlet, exchangeable with D₂O. |

| ¹³C | C6 | 170 - 180 | Expected to be the most downfield signal due to the C=Se bond. |

| ¹³C | C2 | 155 - 165 | Influenced by the adjacent amino group and ring nitrogens. |

| ¹³C | C4 | 145 - 155 | Quaternary carbon at the ring junction. |

| ¹³C | C8 | 135 - 145 | Carbon bearing the only ring proton. |

| ¹³C | C5 | 115 - 125 | Quaternary carbon adjacent to C4 and C6. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound and for analyzing its fragmentation pathways. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental formula (C₅H₅N₅Se).

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Selenium has a characteristic isotopic pattern with several naturally occurring isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), which would result in a distinctive isotopic cluster for the molecular ion and any selenium-containing fragments, serving as a clear indicator of the element's presence.

The fragmentation of purine seleno-analogs often involves characteristic losses. umich.edu Key fragmentation pathways for this compound would likely include:

Loss of Selenium: Expulsion of a selenium atom ([M-Se]⁺) or a selanyl (B1231334) radical ([M-SeH]⁺).

Ring Fragmentation: Sequential loss of small neutral molecules such as hydrogen cyanide (HCN) and cyanamide (B42294) (H₂NCN) from the purine core.

Loss of Amino Group: Elimination of ammonia (B1221849) (NH₃) or related fragments.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Formula | Description |

|---|---|---|

| [M]⁺ | [C₅H₅N₅Se]⁺ | Molecular ion. Exhibits a characteristic selenium isotopic pattern. |

| [M-Se]⁺ | [C₅H₅N₅]⁺ | Loss of a selenium atom. |

| [M-HCN]⁺ | [C₄H₄N₄Se]⁺ | Loss of hydrogen cyanide from the purine ring. |

| [M-Se-HCN]⁺ | [C₄H₄N₄]⁺ | Subsequent loss of HCN after loss of Se. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of this compound. researchgate.net

A key structural question that crystallography can answer is the predominant tautomeric form in the solid state. The compound can theoretically exist in the selenone (keto-like) form (C=Se) or the selenol (enol-like) form (C-SeH). X-ray diffraction can distinguish these by precisely locating the hydrogen atoms and determining the C6-Se bond length, which would be significantly shorter in the selenone form (indicative of a double bond) compared to the selenol form. nih.gov

Furthermore, the analysis would reveal the planarity of the purine ring system and the geometry of the exocyclic amino group. Crucially, it would also provide a detailed map of intermolecular interactions, such as hydrogen bonds. It is expected that the amino group and the various nitrogen atoms of the purine ring would act as hydrogen bond donors and acceptors, leading to the formation of an extensive network in the crystal lattice, which dictates the crystal packing and solid-state properties. researchgate.net

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Tautomeric Form | Likely the 6-selenone form | Determines electronic structure and hydrogen bonding patterns. |

| C6=Se Bond Length | ~1.83 Å | Shorter than a C-Se single bond (~1.98 Å), confirming the double bond character. |

| Purine Ring | Largely planar | Confirms the aromatic character of the heterocyclic system. |

| Hydrogen Bonding | Extensive N-H···N and N-H···Se interactions | Governs the supramolecular assembly and crystal packing. |

Chiroptical Spectroscopy (e.g., IR-VCD) for Enantiomeric Studies (if applicable)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), are used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. These methods are powerful for determining the absolute configuration of enantiomers.

However, this compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a VCD spectrum, and this technique is not applicable for its enantiomeric analysis.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-6-chloropurine (B14584) |

| 2,6-diamino purine |

| 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-hydroxymethyl-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one |

| 6-oxy purine |

| Guanine (B1146940) |

| Hydrogen Cyanide |

| Cyanamide |

| Ammonia |

Computational and Theoretical Investigations of 2 Amino 6h Purine 6 Selenone

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and three-dimensional geometry of molecules. For 2-Amino-6H-purine-6-selenone, these calculations reveal the intricate details of its molecular framework and electron distribution.

High-level quantum mechanics/molecular mechanics (QM/MM) approaches, specifically utilizing the multistate complete active space second-order perturbation theory (MS-CASPT2) and the complete active space self-consistent field (CASSCF) methods, have been employed to investigate the excited-state properties and relaxation mechanisms of 6-selenoguanine (B1239940) in both aqueous solution and within a DNA duplex. nih.gov In aqueous solution, the geometry of 6-selenoguanine is nearly planar, with the amino group's hydrogen atoms situated slightly out of the plane of the six-membered ring. nih.gov The critical C=Se bond length has been calculated to be 1.790 Å in an aqueous environment. nih.gov

Further studies have utilized MP2/cc-pVDZ level of theory to obtain optimized ground-state minima of the isolated molecule. nih.gov These optimized geometries serve as the foundation for more complex simulations and for the calculation of various molecular properties. The electronic structure is characterized by distinct singlet and triplet states. The lowest singlet excited state (S1) is a spectroscopically dark nπ* state, while the second singlet excited state (S2) is a bright ππ* state. nih.gov Below the S2 state, two triplet states, T1(3ππ) and T2(3nπ), are present. nih.govacs.org The accurate calculation of the energies of these states is crucial for understanding the photophysical behavior of the molecule.

Table 1: Calculated Molecular Geometry Parameters for this compound (6-selenoguanine) in Aqueous Solution

| Parameter | Value | Method |

| C=Se Bond Length | 1.790 Å | QM(CASSCF)/MM |

Note: This table presents a key geometric parameter from the literature. A complete set of optimized bond lengths and angles would be available in the supplementary information of the cited computational studies.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and to predict its reactive behavior towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent varying potential values.

For this compound, the MEP map would highlight regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. The regions of negative electrostatic potential, typically colored red or yellow, are generally found around electronegative atoms like nitrogen, oxygen, and in this case, selenium, due to the presence of lone pairs of electrons. researchgate.netreadthedocs.io Conversely, regions of positive potential, often colored blue, are typically located around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., in the amino group).

In the context of this compound, the selenium atom, being a large and polarizable atom, would significantly influence the MEP. The lone pairs on the selenium atom would create a region of high negative potential, making it a likely site for interactions with electrophiles or for coordination to metal ions. The nitrogen atoms of the purine (B94841) ring and the exocyclic amino group would also contribute to the negative potential regions. The hydrogen atoms of the amino group and the N-H protons of the purine ring would be associated with positive electrostatic potentials, marking them as potential hydrogen bond donor sites.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds beyond the simple Lewis structure representation.

A key aspect of the NBO analysis for this molecule would be the characterization of the C-Se bond. The analysis would reveal the hybridization of the carbon and selenium atomic orbitals involved in this bond and the extent of any polarization. Furthermore, charge transfer interactions, for instance, from the lone pairs of the amino group's nitrogen to the antibonding orbitals of the purine ring, can be quantified. These interactions are crucial in determining the electronic properties and reactivity of the molecule. NBO analysis has been effectively used to study intramolecular hydrogen bonding and charge transfer in other purine derivatives, providing a robust framework for its application to the selenone analog. nih.gov

Simulation Studies on Molecular Interactions and Dynamics

Molecular dynamics (MD) simulations provide a powerful avenue to study the behavior of molecules over time, offering insights into their conformational dynamics and interactions with their environment. For this compound, MD simulations have been particularly insightful in understanding its behavior in aqueous solution and when incorporated into DNA.

QM/MM nonadiabatic dynamics simulations have been performed to elucidate the ultrafast excited-state deactivation mechanism of 6-selenoguanine in water. nih.govacs.org These simulations show that upon photoexcitation, the molecule undergoes a series of rapid transitions between its excited states, ultimately leading to the population of the triplet state. nih.gov The simulations also provide details on the interaction of the solute with the surrounding water molecules and how these interactions influence the relaxation pathways. acs.org

When incorporated into DNA, atomistic molecular dynamics simulations have shown that the G → SeG substitution leads to stable DNA duplex, antiparallel triplex, and G-quadruplex structures, albeit with some local distortions. rsc.orgresearchgate.net These structural alterations have an impact on the thermodynamic stability of the DNA structures. Such simulations are crucial for understanding how this modified nucleobase affects the structure and function of nucleic acids, which is vital for its potential applications as a structural probe.

Comparative Theoretical Analysis with Sulfur and Oxygen Analogs

A significant area of computational research on this compound involves its comparison with its sulfur (6-thioguanine) and oxygen (guanine) analogs. These studies are essential for understanding the effect of the chalcogen atom on the molecule's properties.

Theoretical studies have shown that replacing the oxygen atom in guanine (B1146940) with sulfur or selenium significantly alters the photophysical properties of the molecule. The substitution leads to a red-shift in the absorption spectra. acs.org The heavier chalcogen atoms (S and Se) also enhance intersystem crossing, leading to higher triplet quantum yields. acs.org

A particularly interesting finding from comparative studies is the counterintuitive observation that the triplet state (T1) lifetime of 6-selenoguanine is significantly shorter than that of 6-thioguanine (B1684491). nih.govacs.org This is attributed to a smaller activation barrier to reach the T1/S0 crossing point and larger spin-orbit couplings in the selenium-containing compound. nih.gov DFT and TDA-DFT calculations have been used to compute the activation energies for the triplet decay of both 6-thioguanine and 6-selenoguanine, providing a quantitative basis for these observations. rsc.org These comparative theoretical analyses are crucial for the rational design of photosensitizers, as the triplet state lifetime is a key parameter in determining their efficacy in photodynamic therapy.

Molecular and Cellular Mechanistic Studies of 2 Amino 6h Purine 6 Selenone

Interaction with Purine (B94841) Metabolic Pathways

As an analog of a natural purine, 6-selenoguanine (B1239940) is anticipated to be recognized by the enzymatic machinery that governs purine metabolism. This interaction can lead to its incorporation into nucleotide pools or its degradation, thereby affecting the delicate balance of cellular purines. The metabolic fate of 6-selenoguanine is largely inferred from studies of its close structural analog, 6-thioguanine (B1684491).

Modulation of Nucleotide Metabolism and Balance

The structural resemblance of 6-selenoguanine to guanine (B1146940) suggests that it can act as an antimetabolite, potentially disrupting the normal synthesis and balance of purine nucleotides. nih.gov Once inside the cell, purine analogs like 6-thioguanine are known to be converted into their respective nucleotide forms. clinpgx.org This anabolic process would likely involve the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which salvages purine bases by converting them into monophosphate nucleosides. clinpgx.org The resulting 6-selenoguanosine monophosphate could then be further phosphorylated to the di- and triphosphate levels.

The formation of these fraudulent nucleotides can impact cellular nucleotide pools in several ways:

Enzyme Inhibition: The selenonucleotide analogs may act as inhibitors of enzymes involved in purine interconversion pathways, further disrupting the balance between adenine (B156593) and guanine nucleotides. clinpgx.org

Incorporation into Nucleic Acids: As nucleotide triphosphates, these analogs can be incorporated into DNA and RNA, which is a primary mechanism of toxicity for compounds like 6-thioguanine. nih.gov

| Metabolic Pathway | Potential Effect of 6-Selenoguanine | Key Enzymes Involved |

| De Novo Purine Synthesis | Feedback Inhibition | PRPP amidotransferase |

| Purine Salvage | Conversion to Selenonucleotides | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) |

| Nucleotide Interconversion | Disruption of Balance | IMP dehydrogenase, GMP synthase |

Influence on Purine Degradation and Salvage Pathways

The purine salvage pathway provides an energy-efficient mechanism to recycle purine bases from the breakdown of nucleic acids. wikipedia.org As mentioned, HGPRT is a key enzyme in this pathway, and it is responsible for the activation of thiopurines like 6-thioguanine. clinpgx.org It is highly probable that 6-selenoguanine is also a substrate for HGPRT, leading to its conversion into a cytotoxic nucleotide.

Conversely, the purine degradation pathway catabolizes purines to uric acid for excretion. youtube.com The enzyme xanthine oxidase plays a crucial role in this process, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. frontiersin.org Studies on the sulfur analog, 6-mercaptopurine (B1684380), have shown that it is a substrate for xanthine oxidase, which can affect its bioavailability and therapeutic efficacy. mdpi.com It is plausible that 6-selenoguanine could also be a substrate for or an inhibitor of xanthine oxidase, which would influence its catabolism and cellular concentration.

Role in Selenoprotein Biosynthesis and Function

Selenium is an essential trace element primarily because it is a key component of the 21st proteinogenic amino acid, selenocysteine (B57510) (Sec). nih.gov Selenocysteine is found in the active sites of a family of proteins known as selenoproteins, which are critical for various physiological processes, most notably redox homeostasis. nih.gov

Selenocysteine Incorporation Mechanisms

The incorporation of selenocysteine into proteins is a complex process that involves the recoding of a UGA stop codon. wikipedia.org This process requires a specific machinery, including a dedicated tRNA for selenocysteine (tRNA[Ser]Sec), a selenocysteine insertion sequence (SECIS) element in the mRNA, and specialized protein factors. nih.gov

The biosynthesis of selenocysteine occurs on its tRNA. The tRNA[Ser]Sec is first charged with serine, which is then converted to selenocysteine in a reaction that requires a selenium donor. nih.gov The activated form of selenium for this process is selenophosphate, which is synthesized by the enzyme selenophosphate synthetase (SPS). ub.edunih.gov Selenophosphate synthetase utilizes selenide (B1212193) as its selenium source. nih.gov While 6-selenoguanine contains selenium, it is not in the form of selenide, and there is currently no direct evidence to suggest that it can be metabolized to provide the selenide necessary for selenophosphate synthesis or otherwise serve as a direct precursor for the selenocysteine biosynthesis pathway.

Involvement in Redox Homeostasis and Oxidoreductase Functions

Many selenoproteins are oxidoreductases that play a central role in maintaining cellular redox balance and protecting against oxidative stress. nih.govresearchgate.net These enzymes, which include glutathione peroxidases and thioredoxin reductases, contain a catalytically active selenocysteine residue. nih.gov The lower reduction potential of the selenol group in selenocysteine compared to the thiol group in cysteine makes these enzymes highly efficient in catalyzing redox reactions. researchgate.net

While 6-selenoguanine is not a direct component of selenoproteins, its presence in the cell could indirectly influence redox homeostasis. Selenium compounds are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) under certain conditions. nih.gov This pro-oxidant activity can contribute to the cytotoxic effects of some selenium compounds against cancer cells. nih.govmdpi.commdpi.com Therefore, 6-selenoguanine could potentially perturb the cellular redox state, although the specific mechanisms and consequences of this are not yet fully elucidated.

| Selenoprotein Family | Primary Function in Redox Homeostasis |

| Glutathione Peroxidases (GPxs) | Catalyze the reduction of hydrogen peroxide and organic hydroperoxides. |

| Thioredoxin Reductases (TrxRs) | Catalyze the reduction of thioredoxin, a key protein in cellular redox signaling. |

Interactions with Nucleic Acids

One of the most direct and well-studied mechanisms of action for purine analogs is their incorporation into DNA and RNA. nih.govoup.comresearchgate.net Following its probable conversion to 6-selenoguanosine triphosphate, 6-selenoguanine can be utilized by DNA and RNA polymerases during the synthesis of nucleic acids.

Research has demonstrated the successful synthesis of 6-selenoguanosine phosphoramidite and its incorporation into both DNA and RNA oligonucleotides. nih.govacs.org Structural studies of DNA containing 6-selenoguanine reveal that it can form a base pair with cytosine that is similar to the natural guanine-cytosine pair. nih.gov However, the larger size of the selenium atom compared to oxygen causes a slight shift in the base-pairing geometry. nih.gov

The presence of 6-selenoguanine within the nucleic acid structure has several biophysical consequences:

Altered Stability: The substitution can affect the thermodynamic stability of the nucleic acid duplex. acs.org

Modified Photophysical Properties: The incorporation of selenium significantly alters the absorption and emission properties of the nucleobase, which has been explored for its potential in photodynamic therapy and as a structural probe. acs.orgnih.govkiku.dkcase.edu

The incorporation of this altered purine into the genetic material can lead to DNA damage and dysfunction, which is a key aspect of the antimetabolite and cytotoxic effects of such compounds. nih.gov

| Property | Description | Reference |

| Incorporation | Can be incorporated into both DNA and RNA via solid-phase synthesis. | nih.govacs.org |

| Base Pairing | Forms a stable base pair with cytosine, with minor geometric shifts. | nih.gov |

| Duplex Stability | Can lead to a destabilization of the nucleic acid duplex. | acs.org |

| Photophysical Effects | Exhibits a significant red-shift in UV absorption and altered excited-state dynamics. | acs.orgnih.govkiku.dkcase.edu |

Incorporation into DNA and RNA

The nucleoside analog of 2-Amino-6H-purine-6-selenone, 6-selenoguanosine, can be chemically synthesized and incorporated into both DNA and RNA strands. For DNA, the 6-Se-deoxyguanosine phosphoramidite has been successfully synthesized and utilized in solid-phase synthesis, achieving a coupling yield of over 97%. nih.govnih.gov This high efficiency allows for the site-specific introduction of 6-selenoguanine into oligonucleotides. The resulting selenium-modified DNA (Se-DNA) is noted for its relative stability in water and at elevated temperatures. nih.govnih.gov

Similarly, 6-Se-guanosine phosphoramidite has been synthesized for incorporation into RNA molecules. acs.org The resulting Se-derivatized RNA has been shown to be relatively stable. acs.org Structural studies suggest that larger distortions in the RNA structure, such as bulges and wobbles, can more readily accommodate the larger selenium atom compared to a standard duplex structure. acs.org The successful incorporation of this analog into both DNA and RNA allows for detailed structural and functional studies of nucleic acids. nih.govnih.gov

Enzyme Inhibition and Modulatory Mechanisms (In Vitro Studies)

Effects on Xanthine Oxidase Activity

Xanthine oxidase (XO) is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. nih.gov The inhibition of this enzyme is a therapeutic target for conditions like gout. archivepp.com While direct studies on the inhibitory effect of this compound on xanthine oxidase are not extensively documented in the reviewed literature, the effects of structurally related purine analogs provide insights into its potential activity. For instance, various flavonoid aglycones have demonstrated potent inhibition of XO-catalyzed xanthine oxidation, with some showing IC50 values in the nanomolar to low micromolar range. mdpi.com

The inhibitory potential of different compounds against xanthine oxidase can be quantified by their half-maximal inhibitory concentration (IC50) values. The following table presents the IC50 values of several compounds against xanthine oxidase, illustrating the range of inhibitory activities observed for different molecular structures.

| Compound | Substrate | IC50 (μg/mL) |

|---|---|---|

| P. chinensis leaf essential oil | Hypoxanthine | 43.52 |

| P. chinensis leaf essential oil | Xanthine | 55.40 |

| Allopurinol | Hypoxanthine | 0.13 |

| Allopurinol | Xanthine | 0.11 |

| Fraction E1 (from P. chinensis) | Hypoxanthine | 40.55 |

| Fraction E1 (from P. chinensis) | Xanthine | 51.84 |

Interactions with Other Purine-Metabolizing Enzymes (e.g., Adenosine (B11128) Deaminase)

Adenosine deaminase (ADA) is another crucial enzyme in purine metabolism, catalyzing the deamination of adenosine to inosine. nih.gov Organoselenium compounds have been shown to modulate the activity of ADA. In a study using cerebral cortex slices from young rats, an organoselenium compound, 3-methyl-1-phenyl-2-(phenylseleno)oct-2-en-1-one, led to a decrease in ADA activity at concentrations of 1, 10, and 30 µM. nih.gov This suggests that selenium-containing molecules can interact with and inhibit this key purine-metabolizing enzyme. The inhibition of ADA can lead to an accumulation of adenosine, a molecule with important physiological roles, including anti-inflammatory effects. nih.gov

Modulation of Acetylcholinesterase Activity

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. semanticscholar.org Organoselenium compounds have emerged as potential inhibitors of AChE. nih.gov Studies on compounds like ebselen and diphenyl diselenide have shown that they can act as mixed-type inhibitors of AChE. nih.gov This mixed inhibition mechanism suggests that these compounds can bind to both the catalytic active site and a peripheral anionic site on the enzyme. researchgate.net The ability of organoselenium compounds, including purine derivatives, to inhibit acetylcholinesterase highlights a potential neurological activity for this compound. researchgate.net

Molecular Signaling Pathway Modulation

The incorporation of selenium into organic molecules can lead to the modulation of various intracellular signaling pathways.

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. cellsignal.com Dysregulation of this pathway is common in cancer. cellsignal.com Selenium compounds have been shown to suppress the phosphorylation of Akt, a key downstream effector in this pathway. nih.gov This suppression can occur through a reduction in PI3K activity, which in turn leads to decreased recruitment of Akt to the cell membrane for its activation. nih.gov Additionally, selenium may promote the dephosphorylation of Akt via the activation of phosphatases like calcineurin. nih.gov

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are involved in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis in response to various extracellular stimuli. nih.gov Selenium has been shown to modulate the MAPK pathways, potentially reducing inflammation by affecting these signaling cascades. nih.gov

The ability of selenium to influence these key signaling pathways suggests that this compound may exert biological effects through the modulation of PI3K/Akt and/or MAPK signaling, thereby impacting cellular processes like cell survival and inflammation.

Influence on Purinergic Signaling Networks

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine and ATP. wikipedia.orgnih.gov This signaling pathway is involved in a multitude of physiological and pathological processes. nih.govnih.govnih.gov Purinergic receptors are broadly classified into P1 receptors, which bind adenosine, and P2 receptors, which are activated by ATP and other nucleotides. nih.govnih.gov

There is currently a lack of direct evidence detailing the specific interactions of this compound with purinergic signaling networks. However, as a purine analogue, it is conceivable that it could interact with components of this system. Purine derivatives can act as agonists or antagonists of purinergic receptors or influence the activity of ectonucleotidases, the enzymes that metabolize extracellular nucleotides. researchgate.net Given that some purine analogues exhibit cytotoxic activity through mechanisms such as the inhibition of DNA biosynthesis, it is plausible that this compound could indirectly affect purinergic signaling by altering cellular ATP levels or release.

Future research is necessary to elucidate whether this compound or its metabolites can directly bind to purinergic receptors or modulate the enzymatic activity within the purinergic signaling cascade.

Regulation of Cellular Processes (e.g., Proliferation, Differentiation)

The influence of selenium-containing compounds on cellular processes, particularly proliferation and differentiation, is an active area of research. Selenium is an essential micronutrient that exerts its biological effects primarily through its incorporation into selenoproteins, which play critical roles in antioxidant defense and redox signaling. nih.gov

Regulation of Cellular Proliferation:

Selenium compounds have been shown to modulate cell proliferation, with effects that can be context-dependent. nih.gov For instance, certain selenium compounds have demonstrated the ability to inhibit the proliferation of cancer cells. nih.gov The anticancer mechanisms of selenium are thought to involve the modulation of the cell cycle, induction of apoptosis, and inhibition of tumor cell invasion. nih.gov

While specific studies on this compound are not available, research on related compounds like 6-selenoguanine suggests potential photodynamic therapy applications, where the compound can be activated by light to induce localized cell death. nih.govacs.orgnih.govcase.edu This indicates a mechanism for targeted reduction of cell proliferation.

The following table summarizes the observed effects of a related selenium compound on the proliferation of osteoblast-like cells.

| Treatment Group | Observation Time (hours) | Effect on Cell Count | Effect on Cellular Damage | Reference |

| Combined Thymoquinone and Selenium | 24, 48, 72 | Decreased | Increased | researchgate.net |

Regulation of Cellular Differentiation:

The role of selenium and selenoproteins in cellular differentiation is complex and appears to be particularly significant in the immune system. Selenoproteins are involved in regulating the differentiation of various immune cells, such as T cells. nih.gov They contribute to the metabolic reprogramming required for T cell differentiation. nih.gov

Direct studies investigating the effect of this compound on cellular differentiation have not been identified. However, based on the known functions of selenium, it is plausible that this compound could influence differentiation processes, potentially through its impact on the cellular redox environment and selenoprotein expression. Further investigation is required to determine the specific effects of this compound on the differentiation pathways of various cell types.

Derivatization Strategies and Analogs of 2 Amino 6h Purine 6 Selenone for Chemical Biology Research

Synthesis of Nucleoside and Nucleotide Analogs

The synthesis of nucleoside and nucleotide analogs of 2-Amino-6H-purine-6-selenone is a cornerstone for developing compounds that can be incorporated into nucleic acids or act as enzyme inhibitors. These analogs are crucial for studying DNA-forming properties and for potential therapeutic applications.

A key intermediate for these syntheses is often a protected and activated purine (B94841) that can be coupled with a sugar moiety. For instance, the synthesis of 6-seleno-2'-deoxyguanosine (B1230958) (SedG) has been achieved by replacing the 6-oxygen atom of guanosine (B1672433) with selenium. One method involves using 5′-DMTr-2-(4-tert-butyl-phenoxy)acetyl-6-(2-cyanoethyl)-seleno-2′-deoxyguanosine as a precursor, followed by detritylation and removal of protecting groups under mild conditions. rsc.org Another approach starts from 6-chloroguanine, which is reacted with selenourea (B1239437) in ethanol (B145695) to produce 6-selenoguanine (B1239940). researchgate.net

Similarly, the synthesis of α- and β-2'-deoxy-6-selenoguanosine has been reported for evaluation as potential antitumor agents. rsc.org Selenoguanosine and its related compounds have also been synthesized to explore their therapeutic activities. rsc.org

A series of 6-substituted selenopurine arabinosides have been chemically synthesized using 6-Chloro-9-(β-D-arabinofuranosyl)purine as a key intermediate. nih.gov Selenourea has proven to be a useful reagent for synthesizing these selenopurine arabinosides under mild conditions. nih.gov Furthermore, acyclic selenopurine nucleosides have been synthesized based on the bioisosteric relationship between oxygen and selenium, leading to compounds like seleno-acyclovir. wikipedia.org

Table 1: Examples of Synthesized Nucleoside Analogs of this compound

| Compound Name | Precursor/Intermediate | Key Reagents/Method | Reference |

|---|---|---|---|

| 6-seleno-2'-deoxyguanosine (SedG) | 5′-DMTr-2-(4-tert-butyl-phenoxy)acetyl-6-(2-cyanoethyl)-seleno-2′-deoxyguanosine | Acidic detritylation, K2CO3 in methanol (B129727) | rsc.org |

| 6-selenoguanine | 6-chloroguanine | Selenourea, ethanol | researchgate.net |

| 6-selenopurine arabinosides | 6-Chloro-9-(β-D-arabinofuranosyl)purine | Selenourea | nih.gov |

Development of Substituted Selenopurine Derivatives

The development of substituted selenopurine derivatives allows for the modulation of the compound's physicochemical properties and biological activities. Structure-activity relationship (SAR) studies often guide the synthesis of these derivatives to enhance potency and selectivity.

A range of acyclic selenopurine nucleosides have been synthesized and evaluated for antiviral activity. wikipedia.org These syntheses often start with the condensation of a glycosyl donor with a substituted purine base, such as 6-chloropurine (B14466) or 2-amino-6-chloropurine (B14584), in an SN2 reaction. mdpi.com For example, a series of acyclic selenopurine nucleosides were created based on the bioisosteric rationale between oxygen and selenium. wikipedia.org Among these, seleno-acyclovir exhibited potent anti-herpes simplex virus (HSV)-1 and HSV-2 activities. wikipedia.org Additionally, 2,6-diaminopurine (B158960) derivatives of acyclic selenopurines showed significant anti-human cytomegalovirus (HCMV) activity, suggesting they may act as prodrugs for the corresponding guanine (B1146940) derivative, seleno-ganciclovir. wikipedia.org

The synthesis of 6-substituted selenopurine arabinosides has also been explored, where lengthening the side chain was found to have no significant effect on their cytotoxicity against murine leukemic cells. nih.gov

Strategies for Conjugation and Bioconjugation of this compound

Conjugation and bioconjugation strategies aim to attach this compound to other molecules, such as peptides, labels, or nanoparticles, to enhance its delivery, targeting, or detection. While specific examples of bioconjugation for this compound are not extensively detailed in the reviewed literature, general principles applied to other nucleobase analogs can be considered.

One potential avenue is the incorporation into peptide nucleic acids (PNAs), which are synthetic DNA mimics with a peptide-like backbone. acs.org PNAs can be covalently coupled to cell-penetrating peptides to improve their delivery into cells. acs.org Although not specifically demonstrated for 6-selenoguanine, this strategy is widely used for other nucleic acid analogs for therapeutic and diagnostic purposes. acs.orgacs.org

The selenium atom itself offers a potential site for conjugation. Organoselenium chemistry provides various methods for forming bonds with selenium that could be adapted for bioconjugation purposes. However, specific protocols for conjugating peptides or other biomolecules directly to the selenium atom of 6-selenoguanine require further research and development.

Exploration of Hybrid Selenopurine Heterocycles

The creation of hybrid heterocycles involves fusing the selenopurine core with other ring systems to generate novel molecular scaffolds with unique chemical and biological properties. This strategy can lead to the discovery of compounds with entirely new mechanisms of action.

The scientific literature contains extensive research on the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are considered structural analogs of purines. mdpi.comst-andrews.ac.uk These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netnih.gov However, specific examples of synthesizing such fused systems starting directly from this compound are not prominently featured in the reviewed research.

General synthetic strategies for selenium-containing heterocycles often involve cyclization reactions mediated by selenium reagents. rsc.orgfigshare.com These methodologies could potentially be adapted to use this compound as a building block for more complex, fused heterocyclic structures. The development of such hybrid molecules remains an area with potential for future exploration.

Structure-Mechanism Relationship Studies on Selenopurine Derivatives

Understanding the relationship between the structure of selenopurine derivatives and their mechanism of action is critical for rational drug design. Several studies have investigated the photophysical properties and biological activities of 6-selenoguanine and its analogs.

The substitution of the oxygen atom in guanine with a heavier chalcogen like selenium significantly alters the molecule's photochemical properties. Replacing sulfur with selenium in 6-thioguanine (B1684491) to create 6-selenoguanine leads to a remarkable enhancement of the intersystem crossing lifetime, resulting in an efficiently populated yet short-lived triplet state. The rate of triplet decay in 6-selenoguanine is significantly increased compared to 6-thioguanine, which is an extreme manifestation of the heavy-atom effect. These properties are relevant for applications in photodynamic therapy. Quantum mechanics/molecular mechanics (QM/MM) studies have been used to investigate the excited-state properties and relaxation mechanisms of 6-selenoguanine in both water and within a DNA duplex.

From a structural biology perspective, the replacement of guanine with 6-selenoguanine has been shown to result in stable DNA duplexes, antiparallel triplexes, and G-quadruplex structures, albeit with some local distortions and a decrease in thermodynamic stability. rsc.org These studies, employing quantum mechanical calculations and molecular dynamics simulations, provide insight into how this modification impacts DNA structure and properties. rsc.org

Structure-activity relationship studies on acyclic selenopurine nucleosides have provided valuable data on their antiviral activities. For instance, seleno-acyclovir was found to be highly potent against HSV-1 and HSV-2, while certain 2,6-diaminopurine derivatives showed strong activity against HCMV. wikipedia.org

Table 2: Summary of Structure-Mechanism Findings for 6-Selenoguanine Derivatives

| Derivative/System | Key Finding | Implication/Application | Reference |

|---|---|---|---|

| 6-Selenoguanine | Increased rate of triplet decay compared to 6-thioguanine due to heavy-atom effect. | Potential for photodynamic therapy. | |

| 6-Selenoguanine in DNA | Forms stable duplexes, triplexes, and G-quadruplexes with local distortions. | Useful as a probe for DNA structure and function studies. | rsc.org |

| Acyclic Selenopurines (e.g., Seleno-acyclovir) | Potent and selective antiviral activity against herpesviruses. | Development of new antiviral agents. | wikipedia.org |

Analytical Detection and Quantification Methods for 2 Amino 6h Purine 6 Selenone

Chromatographic Techniques (e.g., HPLC, LC-MS) for Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of purine (B94841) analogs. These methods offer high resolution and sensitivity for the separation and quantification of 2-Amino-6H-purine-6-selenone from complex biological samples.

Reversed-phase HPLC is a commonly employed technique for the separation of purine derivatives. sielc.comasianpubs.org A C18 column is often the stationary phase of choice, providing effective separation based on the hydrophobicity of the analytes. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile, run in either an isocratic or gradient elution mode. For mass spectrometry applications, volatile buffers like formic acid or ammonium acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

LC-MS and its tandem version, LC-MS/MS, provide superior selectivity and sensitivity for the quantification of purine metabolites, which is particularly beneficial when analyzing low-abundance compounds in complex matrices. mdpi.comnih.gov Electrospray ionization (ESI) is a common ionization technique for such analyses.

Below is a table summarizing typical chromatographic conditions that could be adapted for the analysis of this compound, based on methods for similar purine compounds.

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 or HILIC (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation | Optimized for separation and ionization |

| Flow Rate | 0.5 - 1.0 mL/min | 0.2 - 0.4 mL/min |

| Detection | UV-Vis Detector | Tandem Mass Spectrometer |

| Ionization Mode | N/A | Positive or Negative ESI |

Spectrophotometric Detection Methods

Spectrophotometric methods, particularly UV-Vis spectroscopy, can be utilized for the detection and quantification of this compound. Purine analogs typically exhibit strong UV absorbance due to their aromatic ring system. scitepress.org The wavelength of maximum absorbance (λmax) for this compound would need to be experimentally determined but is expected to be in the UV range, similar to other purine derivatives.

For quantification, a calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations against their respective concentrations. This method is often simpler and more accessible than chromatographic techniques but may lack the selectivity to differentiate the target analyte from other UV-absorbing compounds in a complex mixture. Therefore, it is most suitable for the analysis of purified samples or in conjunction with a separation technique like HPLC.

Table 2: Potential Spectrophotometric Parameters for this compound

| Parameter | Description |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally, likely in the 250-350 nm range based on related purine structures. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. |

| Solvent | A buffer solution in which the analyte is stable and that does not interfere with the absorbance measurement. |

Method Validation (Linearity, Sensitivity, Accuracy, Precision) in Research Matrices

Validation of any analytical method is essential to ensure the reliability of the obtained results. nih.gov This process involves evaluating several key parameters as outlined below.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. chromatographyonline.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by spike-and-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. nih.govresearchgate.net

Precision: The precision of a method describes the closeness of repeated measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. nih.gov

Table 3: Typical Method Validation Parameters for Purine Analysis

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | < 15% |

Considerations for Sample Preparation and Matrix Effects

The choice of sample preparation technique is critical for obtaining accurate and reproducible results. The goal is to extract the analyte of interest from the sample matrix and remove interfering substances. Common sample preparation methods for biological fluids include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). For tissue samples, homogenization followed by extraction is typically required.

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant consideration in LC-MS analysis. nih.gov These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification. nih.gov To mitigate matrix effects, several strategies can be employed, including the use of a stable isotope-labeled internal standard, effective sample cleanup, and matrix-matched calibration standards.

Future Research Directions and Unexplored Avenues for 2 Amino 6h Purine 6 Selenone

Elucidation of Novel Biological Targets and Pathways

While purine (B94841) analogs are known to interfere with nucleic acid metabolism, the specific molecular targets of 2-Amino-6H-purine-6-selenone are not fully characterized. Future research should focus on identifying novel protein and nucleic acid targets to better understand its mechanism of action and expand its therapeutic applications. Purine derivatives have been shown to target a wide array of proteins involved in cellular signaling and metabolism. nih.goveurekaselect.com

Key research objectives in this area should include:

Target Deconvolution: Employing chemical proteomics and affinity-based methods to identify direct binding partners of this compound in various cell types, particularly in cancer and virally infected cells.

Enzyme Inhibition Profiling: Screening the compound against a broad panel of kinases, polymerases, and enzymes involved in purine biosynthesis and salvage pathways to uncover specific inhibitory activities. nih.gov

Pathway Analysis: Utilizing high-throughput screening and functional genomics to determine the cellular pathways most affected by the compound, which could reveal unexpected therapeutic opportunities. For instance, some purine analogs have shown activity as cyclin-dependent kinase (CDK) inhibitors, suggesting a potential role in cell cycle regulation. nih.gov

| Research Approach | Potential Targets | Rationale |

| Affinity Chromatography | Kinases, Dehydrogenases, Methyltransferases | Identification of direct binding proteins to understand the compound's polypharmacology. |

| Enzymatic Assays | DNA/RNA Polymerases, Xanthine Oxidase, HGPRT | Quantifying the inhibitory effect on key enzymes in purine metabolism and nucleic acid synthesis. |

| Cell-based Phenotypic Screening | Cancer cell lines, Virally infected cells | Discovering novel therapeutic areas beyond established antiviral and anticancer activities. |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the behavior and properties of molecules like this compound. researchgate.net Advanced computational models can guide the synthesis of more potent and selective analogs.

Future computational studies should focus on:

Molecular Docking and Dynamics: Simulating the interaction of this compound with the active sites of potential protein targets to predict binding affinities and modes of interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM): Investigating the electronic properties of the selenone group and its role in binding and catalysis, providing insights that are not achievable with classical force fields.

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models based on existing data for selenopurines and related compounds to guide the design of new derivatives with improved therapeutic profiles. semanticscholar.orgwright.edu Machine learning algorithms can further enhance these predictive models by analyzing complex datasets. nih.govnih.gov

| Modeling Technique | Research Goal | Expected Outcome |

| Molecular Docking | Target identification and validation | A ranked list of potential biological targets based on predicted binding energy. |

| Molecular Dynamics Simulations | Understanding binding stability and conformational changes | Insights into the dynamic behavior of the ligand-protein complex over time. |

| DFT/B3LYP Calculations | Elucidation of electronic properties and reactivity | A deeper understanding of the role of the selenium atom in the compound's activity. |

Development of Advanced Spectroscopic Probes for Real-time Monitoring

To understand the pharmacokinetics and pharmacodynamics of this compound, it is crucial to monitor its localization and concentration in real-time within living systems. The development of spectroscopic probes derived from this compound would be a significant step forward.

Future research should aim to:

Synthesize Fluorescent Analogs: Modify the this compound scaffold by introducing fluorophores without compromising its biological activity. This could enable direct visualization of the compound's uptake, distribution, and target engagement in living cells using fluorescence microscopy. nih.govresearchgate.net

Develop Raman and SERS Probes: The selenium atom provides a unique vibrational signature that could be exploited for Raman spectroscopy. Surface-Enhanced Raman Spectroscopy (SERS) could be used for highly sensitive detection and imaging.

Incorporate NMR-active Isotopes: Synthesizing the compound with stable isotopes such as 13C, 15N, or 77Se would facilitate advanced NMR studies to probe its interactions with biological macromolecules in solution.

| Probe Type | Methodology | Application |

| Fluorescent Probe | Chemical synthesis of a fluorophore-conjugated derivative | Real-time imaging of cellular uptake and subcellular localization. |

| Raman-active Probe | Leveraging the intrinsic vibrational modes of the C=Se bond | Label-free tracking and quantification in biological samples. |

| Isotope-labeled Probe | Incorporation of 15N or 77Se during synthesis | Detailed structural studies of drug-target interactions by NMR spectroscopy. |

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The advancement of this compound as a therapeutic candidate will depend on the development of efficient, scalable, and environmentally friendly synthetic methods. nih.gov Green chemistry principles should be integrated into the synthesis of this and related selenopurines. researchgate.netnih.govpfizer.com

Future research in this area should explore:

Multicomponent Reactions (MCRs): Designing novel MCRs to construct the purine ring system in a single step, which would improve atom economy and reduce waste. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer better control over reaction conditions, improved safety, and easier scalability compared to batch synthesis.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, which can lead to higher selectivity and milder reaction conditions.

Mechanochemistry: Exploring solvent-free or low-solvent synthetic methods using mechanical force to drive chemical reactions, reducing the environmental impact of the synthesis. researchgate.net

| Synthetic Strategy | Advantages | Relevance to this compound |

| Multicomponent Reactions | Increased efficiency, reduced waste, molecular diversity | Rapid generation of a library of derivatives for SAR studies. |

| Flow Chemistry | Enhanced safety, scalability, and process control | Enabling large-scale, cost-effective production for further development. |

| Green Solvents/Catalysts | Reduced environmental impact and toxicity | Aligning the synthesis with sustainable pharmaceutical manufacturing practices. |

Design and Synthesis of Multi-Functional Selenopurine Constructs

Complex diseases often involve multiple biological pathways, and drugs that can modulate several targets simultaneously may offer superior efficacy and a lower likelihood of drug resistance. nih.govfrontiersin.org Designing multi-functional constructs based on the this compound scaffold is a promising future direction.

Research in this area should focus on:

Hybrid Molecules: Covalently linking this compound to other pharmacophores known to be active in a particular disease, such as a kinase inhibitor for cancer or another antiviral agent.

Prodrug Strategies: Designing prodrugs that can be selectively activated in the target tissue, thereby enhancing efficacy and reducing systemic toxicity. researchgate.net

Targeted Delivery Systems: Conjugating the compound to molecules that can target specific cells or tissues, such as antibodies or peptides that bind to cell surface receptors.

| Construct Design | Therapeutic Goal | Example Application |

| Hybrid Molecule | Synergistic activity and overcoming drug resistance | Combining with a known anticancer agent to target multiple pathways in tumor cells. |

| Prodrug | Improved bioavailability and targeted release | An ester or amide derivative that is cleaved by cellular enzymes to release the active compound. |

| Antibody-Drug Conjugate | Enhanced selectivity and reduced off-target effects | Targeting cancer cells that overexpress a specific surface antigen. |

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. researchgate.netnih.gov Integrating various "omics" technologies can provide a comprehensive picture of the cellular response to the compound. nih.govmdpi.com

Future research should incorporate:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to treatment with the compound to identify affected pathways and potential biomarkers of response.

Proteomics: Quantifying changes in protein expression and post-translational modifications to understand the downstream effects of target engagement.

Metabolomics: Profiling changes in cellular metabolites to map the impact of the compound on metabolic networks, particularly purine and pyrimidine (B1678525) metabolism. nih.govmdpi.comnih.gov

Network Pharmacology: Integrating omics data with known protein-protein interaction networks to build models that can predict the system-wide effects of the drug and identify key nodes that are perturbed. nih.gov

| Omics Technology | Research Question | Data Output |

| Transcriptomics | Which genes and pathways are modulated by the compound? | Differentially expressed genes and enriched signaling pathways. |

| Proteomics | How does the compound affect protein expression and function? | Changes in protein abundance and post-translational modifications. |

| Metabolomics | What is the impact on cellular metabolism? | Altered levels of key metabolites, particularly in the purine pathway. |

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential development as a novel therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 2-amino-6H-purine-6-selenone, and how can researchers optimize yields?

Methodological Answer: The synthesis typically involves selenation of purine precursors. For example:

- Step 1: Start with 2-amino-6-chloropurine (a common intermediate for purine derivatives). Replace the chlorine atom with selenium using sodium selenide (Na₂Se) under inert conditions .

- Step 2: Monitor reaction progress via HPLC or LC-MS to track intermediate formation.

- Yield Optimization: Adjust reaction temperature (50–80°C) and solvent polarity (e.g., DMF or DMSO) to stabilize the selenone moiety. Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with oxidizing agents due to selenium’s reactivity .

- Storage: Keep in amber vials under nitrogen at –20°C to prevent decomposition. Confirm stability via periodic NMR analysis (e.g., monitor for Se–C bond degradation) .

- Waste Disposal: Segregate selenium-containing waste and consult institutional guidelines for heavy-metal disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from purine protons. Compare with analogs like 2-amino-6-chloropurine .

- FT-IR: Identify Se–N and Se–C stretches (500–600 cm⁻¹) .

- Mass Spectrometry: Use ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~229 Da).

Advanced Research Questions

Q. How does tautomerism in this compound impact its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Tautomer Analysis: Use computational methods (DFT, B3LYP/6-31G*) to model tautomeric equilibria. Compare with experimental data from X-ray crystallography or ¹⁵N NMR .

- Reactivity Implications: The 6-selenone group stabilizes the N7-protonated tautomer, enhancing electrophilicity at C7. Test via reactions with alkylating agents (e.g., methyl iodide) and monitor regioselectivity .

Q. What strategies resolve contradictions in reported antiviral activity data for selenium-containing purines?

Methodological Answer:

- Data Validation: Replicate assays under standardized conditions (e.g., fixed cell lines, MOI values). For example, test against HIV-1 in MT-4 cells with AZT as a positive control .

- Confounding Factors: Control for selenium’s cytotoxicity by measuring IC₅₀ in parallel. Use dose-response curves to distinguish antiviral effects from cell death .

- Meta-Analysis: Compare results with structurally related compounds (e.g., 2-amino-6-carbamoylpurine derivatives) to identify structure-activity trends .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in vivo?

Methodological Answer:

- In Vitro Models: Use liver microsomes (human/rat) to assess Phase I metabolism. Monitor degradation via LC-MS/MS and identify metabolites (e.g., Se-demethylation products) .

- Isotopic Labeling: Synthesize ⁷⁷Se-labeled analogs for tracking biodistribution using ICP-MS .

- In Vivo Studies: Administer to rodent models and collect plasma/tissue samples at timed intervals. Compare pharmacokinetics with unmodified purines .

Q. What computational approaches predict the interaction of this compound with viral polymerases?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding to HIV-1 reverse transcriptase. Compare binding affinities with guanine analogs .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of Se–enzyme interactions (e.g., selenium’s role in hydrogen bonding) .

- Validation: Correlate computational results with enzymatic inhibition assays (e.g., measure Ki values) .

Reproducibility & Data Quality

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

Methodological Answer:

- Protocol Standardization: Publish detailed synthetic procedures, including solvent batch numbers and catalyst sources (e.g., Na₂Se from Sigma-Aldrich vs. TCI) .

- Inter-Lab Validation: Share samples for cross-testing via round-robin studies. Use qNMR to certify purity (>95%) .

- Data Sharing: Deposit raw spectral data in repositories like PubChem or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.